molecular formula C12H18ClNO2 B3336146 methyl N-(1-phenylethyl)-beta-alaninate hydrochloride CAS No. 1993094-89-5

methyl N-(1-phenylethyl)-beta-alaninate hydrochloride

Cat. No.: B3336146
CAS No.: 1993094-89-5
M. Wt: 243.73
InChI Key: XTOODLVDBYZPEA-UHFFFAOYSA-N
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Description

Methyl N-(1-phenylethyl)-beta-alaninate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s structurally related to n-methylphenethylamine , an endogenous compound in humans, which is known to target TAAR1, a G protein-coupled receptor that modulates catecholine neurotransmission .

Mode of Action

Based on its structural similarity to n-methylphenethylamine , it can be hypothesized that it might interact with its targets in a similar manner. N-Methylphenethylamine interacts with TAAR1, modulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Biochemical Pathways

Compounds like n-methylphenethylamine, which are structurally similar, are known to influence catecholamine neurotransmission . This suggests that Methyl N-(1-phenylethyl)-beta-alaninate hydrochloride might also influence similar pathways, potentially affecting mood, cognition, and motor control.

Pharmacokinetics

Related compounds like n-methylphenethylamine are known to be metabolized by phenylethanolamine n-methyltransferase . This suggests that this compound might have similar metabolic pathways, which could impact its bioavailability.

Result of Action

Based on its structural similarity to n-methylphenethylamine , it can be hypothesized that it might have similar effects, such as modulating neurotransmitter release and potentially influencing mood, cognition, and motor control.

Properties

IUPAC Name

methyl 3-(1-phenylethylamino)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-10(11-6-4-3-5-7-11)13-9-8-12(14)15-2;/h3-7,10,13H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOODLVDBYZPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.